1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-chloro-3-fluorophenyl group attached to the pyrazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary target of the compound 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine, also known as 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-amine, is the Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) . ERK1/2 is an essential node within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .
Mode of Action
This compound acts as an inhibitor of ERK1/2 kinase activity . It interacts with ERK1/2, preventing its normal function and thus disrupting the signaling cascade. This disruption can lead to changes in cellular processes controlled by this pathway .
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell signal transduction involved in cell growth, differentiation, and survival . By inhibiting ERK1/2, the compound disrupts this pathway, potentially affecting these cellular processes .
Pharmacokinetics
It is described as anorally bioavailable small molecule , suggesting it can be absorbed through the digestive tract and distributed throughout the body
Result of Action
The inhibition of ERK1/2 by this compound disrupts the RAS/RAF/MEK/ERK signaling cascade . This disruption can lead to changes in cellular processes controlled by this pathway, potentially affecting cell growth, differentiation, and survival .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds can interact with enzymes, proteins, and other biomolecules, influencing their function and the overall biochemical reactions they are involved in .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been specifically studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with 4-aminopyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amine group of the pyrazole attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of organic synthesis.
Comparison with Similar Compounds
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.
1-[(4-Chloro-3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine: Contains an additional methyl group on the pyrazole ring.
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-carboxamide: Features a carboxamide group instead of an amine group.
Uniqueness: 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-9-2-1-7(3-10(9)12)5-15-6-8(13)4-14-15/h1-4,6H,5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVVPKFPGSPZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)N)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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